5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride
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Overview
Description
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring. The presence of chlorine and methyl groups on the benzoxazole ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride typically involves the reaction of 2-aminophenol with substituted benzaldehydes under specific conditions. One common method includes the use of catalysts such as FeCl3 in an aerobic oxidation reaction. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzoxazole ring.
Substitution: The chlorine atoms on the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1,3-benzoxazol-2-amine
- 6-Methyl-1,3-benzoxazol-2-amine
- 5-Chloro-6-methyl-1,3-benzoxazol-2-amine
Uniqueness
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of both chlorine and methyl groups on the benzoxazole ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5;/h2H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEYXQWJWNSGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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